2-Chloro-1-methylpyridinium trifluoromethanesulphonate
Overview
Description
2-Chloro-1-methylpyridinium trifluoromethanesulphonate: is a chemical compound that belongs to the class of pyridinium salts. It is known for its utility in organic synthesis, particularly in the activation of hydroxyl groups in carboxylic acids and alcohols. This compound is often used as a reagent in various chemical reactions due to its ability to facilitate the formation of esters, amides, and other derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-methylpyridinium trifluoromethanesulphonate typically involves the reaction of 2-chloropyridine with methyl trifluoromethanesulphonate. The reaction is carried out in an anhydrous solvent such as dichloromethane or acetonitrile under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-methylpyridinium trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: It is commonly used in condensation reactions to form esters, amides, and other derivatives from carboxylic acids and alcohols.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include carboxylic acids, alcohols, amines, and other nucleophiles.
Conditions: Reactions are typically carried out under anhydrous conditions with solvents like dichloromethane, acetonitrile, or tetrahydrofuran. Temperature control is crucial to ensure the desired reaction pathway and to avoid side reactions.
Major Products: The major products formed from reactions involving this compound include esters, amides, lactones, and other derivatives depending on the reactants used.
Scientific Research Applications
2-Chloro-1-methylpyridinium trifluoromethanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the activation of hydroxyl groups and the formation of various derivatives.
Biology: It is employed in the synthesis of biologically active molecules and intermediates for pharmaceuticals.
Medicine: It is used in the preparation of drug candidates and in medicinal chemistry research.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methylpyridinium trifluoromethanesulphonate involves the activation of hydroxyl groups in carboxylic acids and alcohols. The compound acts as an electrophilic reagent, facilitating the formation of esters, amides, and other derivatives through nucleophilic substitution reactions. The trifluoromethanesulphonate group enhances the electrophilicity of the pyridinium ring, making it more reactive towards nucleophiles.
Comparison with Similar Compounds
2-Chloro-1-methylpyridinium iodide: Another pyridinium salt used in similar applications but with different reactivity and solubility properties.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A commonly used coupling reagent in peptide synthesis with different activation mechanisms.
N,N’-Dicyclohexylcarbodiimide (DCC): Another coupling reagent used in organic synthesis with different solubility and handling properties.
Uniqueness: 2-Chloro-1-methylpyridinium trifluoromethanesulphonate is unique due to its high electrophilicity and ability to activate hydroxyl groups under mild conditions. Its trifluoromethanesulphonate group provides enhanced reactivity compared to other pyridinium salts, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-chloro-1-methylpyridin-1-ium;trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN.CHF3O3S/c1-8-5-3-2-4-6(8)7;2-1(3,4)8(5,6)7/h2-5H,1H3;(H,5,6,7)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFRDPVOEVYVGV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1Cl.C(F)(F)(F)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232931 | |
Record name | 2-Chloro-1-methylpyridinium trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-18-2 | |
Record name | Pyridinium, 2-chloro-1-methyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84030-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-methylpyridinium trifluoromethanesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-methylpyridinium trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-methylpyridinium trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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